2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
描述
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-7-15(10-14)22-21-19(8-5-9-20(21)29)25-24-26-23(27-28(22)24)16-11-17(30-2)13-18(12-16)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWZSIAOXQGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC(=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in various cancers.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition prevents the downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical Pathways
The compound affects the EGFR signaling pathway. When EGFR is inhibited, the downstream effects include reduced cell proliferation and survival, leading to a decrease in tumor growth.
Pharmacokinetics
The compound’s potent anticancer activity suggests it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in potent anticancer activity. It has shown significant cytotoxicity against MCF-7 and A-549 in vitro. The compound 5-(((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine) shows potent anticancer activity.
生物活性
The compound 2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a triazole ring fused to a quinazolinone moiety, which is significant for its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole and quinazolinone structures exhibit promising anticancer properties. For instance, derivatives of triazoloquinazolinones have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in breast cancer cells by modulating cell cycle arrest and triggering intrinsic apoptotic pathways .
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. Research has shown that certain triazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Antioxidant Activity
The antioxidant potential of triazoloquinazolinones has also been explored. In vitro assays indicated that these compounds can scavenge free radicals effectively, with some studies reporting IC50 values comparable to established antioxidants like gallic acid . This property is crucial for preventing oxidative stress-related diseases.
Case Study 1: Anticancer Mechanisms
A study published in Molecules highlighted the anticancer mechanisms of triazoloquinazolinones. The compound was shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 μM. Mechanistic studies revealed that it induces G0/G1 phase arrest and promotes apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial efficacy of related compounds, a series of synthesized triazoloquinazolinones were tested against Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL against S. aureus, indicating potent antibacterial activity .
Data Table: Biological Activity Summary
科学研究应用
The biological activities of this compound have been primarily investigated in the context of:
- Antimicrobial Activity
- Antitumor Activity
- Anti-inflammatory Properties
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 10 - 50 µg/mL |
| Gram-negative bacteria | 20 - 60 µg/mL |
| Resistant strains (e.g., MRSA) | Effective at concentrations as low as 10 µg/mL |
The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent. Studies have demonstrated that it can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Antitumor Activity
The anticancer properties of this compound have been explored through various assays. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Method : MTT assay to assess cell viability.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 | 18 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, suggesting its potential as a lead compound for further development in anticancer therapies .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory applications. Experimental models have indicated that it can reduce inflammation markers such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers synthesized several derivatives of triazoloquinazolinones and tested their antimicrobial efficacy against a panel of pathogens.
- Results demonstrated that compounds with similar structural features exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Research :
- A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations.
- The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell cycle progression.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the aryl groups at positions 2 and 9 of the triazoloquinazolinone core:
- 9-(4-Hydroxyphenyl) derivative (Compound 13a): Features a polar 4-hydroxyphenyl group, enhancing hydrogen-bonding capacity and reducing logP (lipophilicity) compared to methoxy-substituted analogs .
- 9-(4-Chlorophenyl) derivative (Compound 4): Incorporates an electron-withdrawing chlorine atom, which could enhance metabolic stability but increase molecular weight (328.8 g/mol) .
- 9-[4-(Diethylamino)phenyl] derivative: The diethylamino group elevates logP (3.57) and molecular weight (365.48 g/mol), suggesting improved membrane permeability but reduced aqueous solubility .
Physicochemical Properties
Critical parameters for drug-likeness are compared below:
*Estimated based on structural analogs.
Its meta-substitution pattern may also introduce steric effects that influence receptor binding .
Pharmacological Implications
- Chlorophenyl and diethylamino derivatives may exhibit enhanced blood-brain barrier penetration due to higher logP, making them candidates for CNS-targeted therapies .
- The 3,5-dimethoxyphenyl group in the target compound could modulate selectivity for kinase or GPCR targets, as methoxy groups often participate in hydrophobic interactions .
准备方法
Ionic Liquid-Mediated One-Pot Synthesis
A protocol adapted from Shaabani et al. (2013) employs 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both solvent and catalyst. The reaction proceeds via:
- Heating a mixture of 3,5-dimethoxybenzaldehyde (1 mmol), cyclohexane-1,3-dione (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) at 80°C for 30 minutes.
- Washing the crude product with cold water and acetone to yield the tetrahydrotriazoloquinazolinone framework.
This method achieves yields of 70–85% for analogous compounds, with the ionic liquid enhancing reaction efficiency by stabilizing intermediates.
Solvent and Temperature Optimization
Variations in solvent polarity and temperature significantly impact regioselectivity. For instance, using dimethyl sulfoxide (DMSO) at 120°C with triethylamine (Et₃N) promotes aromatization, yielding fully conjugated quinazolinones. In contrast, lower temperatures (80–100°C) favor tetrahydro intermediates.
| Parameter | Conditions for Tetrahydro Product | Conditions for Aromatic Product |
|---|---|---|
| Temperature | 80–100°C | 120°C |
| Solvent | [bmim]Br | DMSO |
| Base | None | Et₃N (1–2 equiv) |
| Reaction Time | 15–60 minutes | 16 hours |
Copper-Catalyzed Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides precise control over triazole ring formation. A method by Silva et al. (2021) involves:
- Reacting 2-azidobenzaldehyde with 3,5-dimethoxyphenylacetylene in the presence of CuI (10 mol%) and Et₃N.
- Condensing the resulting triazole intermediate with m-tolylanthranilamide under reflux to form the quinazolinone core.
This two-step process affords moderate yields (50–65%) but ensures regioselectivity at the triazole N1-position. Key advantages include compatibility with electron-rich aryl groups and scalability.
Stepwise Assembly of the Quinazolinone Core
Quinazolinone Formation via Cyclocondensation
The quinazolinone moiety is synthesized by cyclizing N-(3,5-dimethoxyphenyl)anthranilamide with urea or phosgene. For example:
- Heating anthranilamide with m-tolualdehyde in acetic acid forms the dihydroquinazolinone intermediate.
- Oxidizing with potassium permanganate (KMnO₄) yields the fully aromatic quinazolinone.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Multicomponent (MCR) | 70–85 | One-pot, time-efficient | Limited scope for bulky groups |
| Copper-Catalyzed (CuAAC) | 50–65 | High regioselectivity | Requires azide handling |
| Stepwise Assembly | 60–75 | Modular, flexible | Multi-step, lower atom economy |
Mechanistic Insights and Challenges
Role of Substituents
The 3,5-dimethoxyphenyl group enhances solubility but may sterically hinder cyclization steps. Conversely, the m-tolyl substituent directs electrophilic aromatic substitution during quinazolinone formation.
Byproduct Formation
Competing pathways, such as over-oxidation of dihydro intermediates or dimerization, necessitate careful control of reaction stoichiometry and temperature.
常见问题
Basic: What synthetic methodologies are most effective for synthesizing this compound, and how do reaction parameters affect yield?
The synthesis typically involves multi-step routes, with microwave-assisted methods offering significant advantages. For example, microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) compared to conventional heating . Catalyst selection is critical: NGPU (a deep eutectic solvent catalyst) enhances efficiency by reducing catalyst loading (0.5 mol%) while maintaining yields above 90% . Key parameters include solvent polarity (DMF or toluene), temperature (80–120°C), and stoichiometric ratios of precursors. Evidence suggests avoiding protic solvents to prevent side reactions .
Basic: How should structural characterization be performed to confirm the compound’s identity?
Use a combination of ¹H/¹³C NMR to verify substituent positions and ring fusion patterns. For example, the tetrahydroquinazoline core shows distinct proton signals at δ 2.5–3.5 ppm (methylene groups) and aromatic protons at δ 6.5–7.8 ppm . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 458.2) . For advanced validation, X-ray crystallography is recommended but requires high-purity crystals .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in substituent effects or assay conditions. For instance:
- Substituent hydrophobicity : The 3,5-dimethoxyphenyl group enhances membrane permeability but may reduce solubility, affecting in vitro vs. in vivo results .
- Assay standardization : Use positive controls (e.g., fluconazole for antifungal studies) and replicate experiments across multiple cell lines or microbial strains. Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding affinities and guide mechanistic validation .
Advanced: What strategies optimize the compound’s aqueous solubility for in vivo studies without compromising bioactivity?
- Chemical modification : Introduce polar groups (e.g., hydroxyl or amine) at the 2-phenyl position while retaining methoxy groups at 3,5-positions to balance lipophilicity .
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility. Evidence shows PEG-400 as a co-solvent increases solubility by 20-fold .
- Prodrug design : Convert the quinazolinone carbonyl to a phosphate ester, which hydrolyzes in vivo to release the active form .
Advanced: How can molecular docking guide the design of derivatives with improved target specificity?
- Target selection : Prioritize enzymes with conserved active sites (e.g., microbial cytochrome P450 or human kinase domains). For example, docking studies with 14-α-demethylase predict hydrogen bonding between the triazole ring and heme cofactor .
- Binding energy optimization : Derivatives with trifluoromethyl groups show ΔG values ≤ -8.5 kcal/mol, indicating strong binding. Adjust substituent steric bulk (e.g., m-tolyl vs. phenyl) to avoid clashes with hydrophobic pockets .
- Dynamic simulations : Pair docking with MD simulations (>100 ns) to assess stability of ligand-target complexes .
Basic: What in vitro assays are suitable for initial bioactivity screening?
- Antimicrobial : Broth microdilution (MIC ≤ 2 µg/mL against Candida albicans) .
- Anticancer : MTT assay (IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) . Include cytotoxicity controls (e.g., HEK293 cells) to exclude nonspecific effects .
Advanced: How can reaction scalability challenges be addressed for gram-scale synthesis?
- Catalyst recycling : NGPU retains >90% activity after 5 cycles, reducing costs .
- Flow chemistry : Continuous microwave reactors improve heat transfer and reduce byproducts .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) for >95% purity .
Advanced: What analytical methods detect degradation products under physiological conditions?
- HPLC-DAD/MS : Monitor stability in PBS (pH 7.4) at 37°C over 24 hours. Major degradation pathways include oxidation of methoxy groups or hydrolysis of the triazole ring .
- Accelerated stability studies : Use thermal stress (40°C/75% RH) to identify vulnerable sites for structural reinforcement .
Basic: How does the compound’s logP value influence pharmacokinetic properties?
The calculated XLogP (3.2–3.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration but requiring formulation tweaks for oral bioavailability. Experimental logP (shake-flask method, octanol/water) correlates with in silico predictions (MarvinSketch) within ±0.3 .
Advanced: What computational tools are recommended for SAR studies of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
